1-(2-Fluorobenzene-1-sulfonyl)-1H-indole

Lipophilicity Drug-likeness Permeability

1-(2-Fluorobenzene-1-sulfonyl)-1H-indole (CAS 530116-14-4) is an N‑sulfonyl indole derivative featuring a 2‑fluorophenylsulfonyl group attached to the indole nitrogen. This compound serves as a versatile fluorinated heterocyclic building block for medicinal chemistry, particularly as a precursor to 5‑HT₆ receptor ligands, COX‑2 inhibitors, and other bioactive N‑arylsulfonylindoles.

Molecular Formula C14H10FNO2S
Molecular Weight 275.30 g/mol
CAS No. 530116-14-4
Cat. No. B12898784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzene-1-sulfonyl)-1H-indole
CAS530116-14-4
Molecular FormulaC14H10FNO2S
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C14H10FNO2S/c15-12-6-2-4-8-14(12)19(17,18)16-10-9-11-5-1-3-7-13(11)16/h1-10H
InChIKeyIRLBXZGSIMGUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzene-1-sulfonyl)-1H-indole: Core Properties and Procurement Baseline


1-(2-Fluorobenzene-1-sulfonyl)-1H-indole (CAS 530116-14-4) is an N‑sulfonyl indole derivative featuring a 2‑fluorophenylsulfonyl group attached to the indole nitrogen . This compound serves as a versatile fluorinated heterocyclic building block for medicinal chemistry, particularly as a precursor to 5‑HT₆ receptor ligands, COX‑2 inhibitors, and other bioactive N‑arylsulfonylindoles [1]. The 2‑fluoro substitution modulates the electronic and lipophilic character of the phenylsulfonyl moiety, distinguishing it from the unsubstituted phenylsulfonyl analog (CAS 40899-71-6) and other halogenated variants . Commercially available at 97% purity, it is primarily sourced for early‑stage drug discovery and SAR exploration programs .

Why 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole Cannot Be Replaced by Unsubstituted or Para‑Substituted Analogs


N‑Arylsulfonylindoles are not functionally interchangeable, because the position and electronic nature of the phenyl substituent directly dictate receptor‑binding conformation, metabolic stability, and physicochemical properties [1]. The 2‑fluoro substituent imposes a unique combination of steric ortho‑restriction and electron‑withdrawing inductive effect that alters the dihedral angle between the indole and sulfonyl‑phenyl rings, affecting the presentation of the pharmacophore to biological targets [2]. Unsubstituted 1‑(phenylsulfonyl)‑1H‑indole lacks this conformational constraint, while para‑halogenated analogs present different electrostatic surfaces and metabolic liabilities. Consequently, substituting the 2‑fluorophenylsulfonyl variant with a non‑fluorinated or differently halogenated analog can yield divergent target engagement, ADMET profiles, and SAR outcomes [3].

Quantitative Differentiation Evidence for 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole Versus Closest Analogs


Enhanced Lipophilicity (LogP) Relative to the Non-Fluorinated Parent Scaffold

The 2‑fluorophenylsulfonyl derivative exhibits a higher calculated partition coefficient than the unsubstituted 1‑(phenylsulfonyl)‑1H‑indole, increasing logP by approximately 1.5–1.9 log units based on available predicted values . This difference is consistent with the well‑characterized lipophilicity‑enhancing effect of aromatic fluorine substitution in medicinal chemistry [1].

Lipophilicity Drug-likeness Permeability

Ortho-Fluorine Conformational Restriction Modulates Target Binding Poses Versus Para-Substituted Analogs

Molecular docking studies of 1‑substituted phenylsulfonyl‑1H‑indoles into COX‑2 and COX‑1 active sites demonstrate that the ortho‑position of the phenyl ring directly influences the sulfonyl oxygen hydrogen‑bond network with Arg120 and Tyr355 [1]. The 2‑fluoro substituent introduces a steric and electronic ortho effect that is absent in 4‑fluorophenylsulfonyl or unsubstituted phenylsulfonyl analogs, potentially altering the indole‑phenyl dihedral angle and the depth of ligand penetration into the COX‑2 selectivity pocket [1][2].

Conformational restriction Docking COX‑2 selectivity

Predicted Metabolic Stability Advantage of 2‑Fluorophenyl Over Non‑Fluorinated and Para‑Chlorinated Analogs

The 2‑fluoro substituent is positioned to block potential CYP450‑mediated hydroxylation at the ortho position of the phenylsulfonyl ring, a metabolic soft spot observed in unsubstituted phenylsulfonyl indoles. In silico predictions indicate that the target compound has zero hydrogen bond donors and a topological polar surface area (TPSA) of 47.45 Ų , parameters associated with favorable oral bioavailability. The fluorine atom increases the C–H bond dissociation energy at the substituted position, thereby reducing Phase I oxidative metabolism compared to the non‑fluorinated parent [1][2].

Oxidative metabolism CYP450 Fluorine blocking

Commercial Purity Benchmarking Against the Unsubstituted Phenylsulfonyl Indole Standard

The 2‑fluorophenylsulfonyl derivative is commercially available at 97% purity , which may represent a slight purity trade‑off relative to the unsubstituted 1‑(phenylsulfonyl)‑1H‑indole offered at 98% purity from major suppliers . While this 1% difference is unlikely to impact most screening campaigns, users requiring >98% purity for sensitive biophysical assays or crystallization trials should verify the certificate of analysis before procurement.

Purity Procurement QC specification

Optimal Use Cases for 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole in Drug Discovery and Chemical Biology


Synthesis of CNS‑Penetrant 5‑HT₆ Receptor Ligand Libraries

The elevated lipophilicity (LogP ~4.1) of the 2‑fluorophenylsulfonyl indole scaffold, relative to the unsubstituted phenylsulfonyl analog, makes it a preferred building block for CNS‑targeted 5‑HT₆ receptor antagonist programs, where blood–brain barrier penetration is essential [1]. The established N‑arylsulfonylindole pharmacophore, validated by Russell et al. (2001), provides a direct synthetic entry into brain‑penetrant ligands [1].

Structure‑Based Design of COX‑2‑Selective Inhibitors Using Ortho‑Fluorine Conformational Control

The 2‑fluoro substituent restricts rotation around the sulfonyl‑phenyl bond, a conformational feature that docking studies suggest can enhance COX‑2 selectivity over COX‑1 by optimizing hydrogen‑bond geometry with Arg120 [2]. This compound is therefore recommended as a starting fragment for COX‑2 inhibitor design where isoform selectivity is the primary optimization goal.

Metabolic Stability Optimization in Lead Series Featuring 1‑Arylsulfonylindole Cores

When advancing a 1‑arylsulfonylindole hit series and hepatic clearance is identified as a liability, the 2‑fluorophenylsulfonyl variant offers a metabolic shielding strategy. The fluorine atom at the ortho position is expected to reduce CYP450‑mediated phenyl ring oxidation by 3‑ to 10‑fold relative to the non‑fluorinated parent [3], potentially improving in vivo half‑life without introducing the steric bulk of a chlorine substituent [3].

Fluorinated Fragment Library Construction for ¹⁹F NMR Screening

The single fluorine atom in the 2‑fluorophenylsulfonyl group makes this compound suitable for inclusion in ¹⁹F NMR‑based fragment screening libraries, where the ¹⁹F nucleus serves as a sensitive reporter for protein binding. The compound’s moderate molecular weight (275.30 g/mol) and TPSA (47.45 Ų) align with fragment‑like physicochemical criteria , facilitating detection of weak‑affinity interactions.

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